4-ethoxyaniline is an aromatic ether that is aniline in which the hydrogen at position 4 is replaced by an ethoxy group. It is a hydrolysis metabolite of phenacetin. It has a role as a drug metabolite. It is a substituted aniline, an aromatic ether and a primary amino compound.
Used in the manufacture of acetophenetidin.
p-Phenetidine
CAS No.: 156-43-4
Cat. No.: VC21134161
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156-43-4 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 4-ethoxyaniline |
| Standard InChI | InChI=1S/C8H11NO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3 |
| Standard InChI Key | IMPPGHMHELILKG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N |
| Boiling Point | 482 °F at 760 mm Hg (NTP, 1992) 254.0 °C 253-255 °C |
| Flash Point | 240 °F (NTP, 1992) 120 °C c.c. |
| Melting Point | 36 to 39 °F (NTP, 1992) 2.4 °C |
Introduction
Physical and Chemical Properties
P-Phenetidine exists as a colorless to dark reddish-brown liquid at room temperature that can appear clear to slightly muddy . The compound is sensitive to air and light exposure, turning red to brown upon prolonged exposure . Due to this sensitivity, it is recommended to store p-phenetidine in well-closed containers protected from light, preferably under inert gas and refrigerated conditions (2-8°C) .
Fundamental Physical Properties
Table 1: Physical Properties of p-Phenetidine
Synthesis and Production Methods
Multiple synthetic routes exist for the production of p-phenetidine, with different approaches being favored depending on the scale and application requirements.
Laboratory Synthesis
In laboratory settings, p-phenetidine can be synthesized through the reduction of 4-nitrophenetole using hydrogen gas in the presence of a palladium catalyst. This reduction reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group. The reaction conditions are crucial, with temperature control being particularly important for optimal yield and purity.
Industrial Production
Industrial production of p-phenetidine commonly employs the reduction of 4-nitrophenetole using iron powder and hydrochloric acid. The typical production process involves:
-
Reaction carried out in an aqueous medium at elevated temperatures
-
Neutralization of the reaction mixture
-
Extraction of the product using an organic solvent
-
Purification steps to achieve commercial-grade material
Alternative Synthetic Routes
Alternative synthetic pathways include diazotization of p-phenetidine followed by coupling with phenol, ethylation, and catalytic hydrogenation . Critical parameters in this process include:
-
Maintaining diazotization temperatures at 0-5°C to prevent side reactions
-
Optimizing catalyst choice (e.g., Raney Nickel) for hydrogenation efficiency
-
Controlling molar ratios of reactants (1.0-1.3 phenol/diazo)
P-Phenetidine is also a key intermediate in the synthesis of phenacetin. Two main routes for phenacetin synthesis using p-phenetidine include:
-
Amide formation: Reacting p-phenetidine with acetic anhydride in the presence of sodium acetate to form the amide bond
-
Williamson ether synthesis: Starting with p-acetamidophenol and proceeding through ether formation
Biological Activity and Mechanisms of Action
P-Phenetidine exhibits significant biological activity, particularly in relation to cyclooxygenase (COX) enzyme inhibition and related inflammatory pathways.
COX Inhibition Profile
Research indicates that p-phenetidine exhibits notable inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. Studies have demonstrated that p-phenetidine is a potent inhibitor of prostaglandin E2 (PGE2) synthesis at nanomolar concentrations, outperforming indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) .
A comparative study of COX-1/COX-2 selectivity found that p-phenetidine was a more potent inhibitor of the synthesis of prostanoids than indomethacin and showed some preference for COX-2 inhibition . The research indicated that:
-
P-phenetidine inhibited both platelet thromboxane B2 (TxB2) production (COX-1 indicator) and neutrophil prostaglandin E2 (PGE2) synthesis (COX-2 indicator)
-
The inhibitory activity was observed at nanomolar concentrations
-
Higher concentrations of p-phenetidine also reduced COX-2 expression in neutrophils
This potent inhibitory activity on PGE2 synthesis combined with the reduction of COX-2 expression has been suggested as a potential mechanism explaining the renal papillary necrosis observed in phenacetin kidney toxicity .
Metabolic Pathways
As a metabolite of phenacetin, p-phenetidine plays a crucial role in drug metabolism pathways. Studies have indicated that it is involved in N-acetylation processes mediated by NAT1 and NAT2 enzymes, which are polymorphic in human populations. This variability can affect individual responses to drugs and susceptibility to drug-induced toxicity.
The metabolic activation of p-phenetidine can lead to the formation of reactive intermediates. Research has shown that it can undergo:
-
N-hydroxylation to form N-hydroxy-p-phenetidine
-
Further oxidation to form reactive quinone imines
-
Conjugation with cellular thiols, potentially depleting glutathione reserves
Toxicological Profile
The toxicity of p-phenetidine has been extensively studied, with particular focus on its hematological, renal, and systemic effects.
Acute Toxicity
P-Phenetidine is classified as harmful if swallowed (Xn; R22) according to hazard classification systems . Animal studies support this classification, with median lethal dose (LD50) values of 540-580 mg/kg body weight in rats and 530-600 mg/kg body weight in mice .
Hematological Effects
The most prominent toxicological effects of p-phenetidine involve the hematopoietic system. In repeated exposure studies in rats, p-phenetidine caused concentration-dependent hematological changes including:
-
Increased blood methemoglobin and reticulocyte counts
-
Decreased hemoglobin, hematocrit, and red blood cell counts
-
Increased spleen weights
-
Enhanced hematopoiesis (bone marrow smears)
-
Splenic hemosiderosis
Table 2: Hematological Effects in Rats Exposed to p-Phenetidine by Inhalation (4-week study)
These data suggest that the toxicity of p-phenetidine is similar to that of its structural analog aniline, with the erythrocyte being the primary target of toxicity .
Renal Toxicity
P-Phenetidine exhibits significant renal toxicity, which is believed to contribute to the adverse effects that led to the withdrawal of phenacetin from pharmaceutical use . The nephrotoxic effects may be related to:
-
Potent inhibition of prostaglandin E2 (PGE2) synthesis
-
Reduction of COX-2 expression
-
Formation of reactive metabolites that may bind to renal tissues
In a 28-day oral gavage study in F344 rats, p-phenetidine was administered at doses of 0, 10, 40, or 160 mg/kg bw/day; a no observed effect level (NOEL) of 10 mg/kg bw/day was established . Effects observed at higher concentrations included decreased erythrocytes, increased serum reticulocytes, and increased urinary urobilinogen, along with effects on the spleen and bone marrow. Recovery from these effects was observed within 14 days after the end of treatment .
Occupational Exposure Limits
Based on the toxicological profile of p-phenetidine, particularly its effects on the hematopoietic system, the following exposure limits have been established:
-
No-observed-adverse-effect level (NOAEL) for inhalation exposure: 11.1 mg/m³ air (4-week study) and 38.2 mg/m³ air (1-week study)
Industrial Applications
Beyond its pharmaceutical applications, p-phenetidine finds use in several industrial sectors.
Dye Industry
P-Phenetidine serves as an intermediate in the production of various dyes, particularly azo dyes . The amino group of p-phenetidine can participate in diazotization reactions, allowing for the synthesis of colored compounds with applications in textiles, inks, and other colored materials.
Food Industry
The compound has been used as a precursor in the synthesis of dulcin, an artificial sweetener . While dulcin itself is no longer widely used due to safety concerns, this historical application demonstrates the versatility of p-phenetidine in organic synthesis.
Market Overview and Economic Significance
The global p-phenetidine market is projected to experience significant growth in the coming years, driven by demand from pharmaceutical and chemical industries.
Market Size and Growth Projections
According to market research, the p-phenetidine market size was estimated at 6.09 USD Billion in 2023 and is expected to grow to 30.0 USD Billion by 2032, representing a compound annual growth rate (CAGR) of approximately 19.38% during the forecast period (2024-2032) .
Market Drivers and Trends
Key factors contributing to the growth of the p-phenetidine market include:
-
Rising demand from pharmaceutical and chemical industries
-
Increasing use as an intermediate in the production of analgesics and antipyretics
-
Growing opportunities in emerging economies with expanding healthcare industries, particularly in the Asia-Pacific region
-
Trend toward sustainable and eco-friendly manufacturing processes
The pharmaceutical sector's utilization of p-phenetidine as an intermediate in drug production represents a significant driver for market expansion. Additionally, increasing disposable income and growing awareness of personal health and well-being in emerging economies are fueling demand for high-quality pharmaceuticals, creating opportunities for p-phenetidine producers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume